Prolyltryptophan Derivative (GB-115) Demonstrates Superior Metabolic Stability vs. Ester-Based Analogs
The pharmacokinetic profile of a Prolyltryptophan-based derivative, the anxiolytic compound GB-115 (phenylhexanoyl-prolyl-tryptophan amide), was directly compared to the nootropic drug noopept (phenylacetyl-prolyl-glycine ethyl ester) and the antipsychotic dilept (N-caproyl-L-prolyl-L-tyrosine methyl ester) in rats. GB-115, being an amide, exhibited significantly greater resistance to enzymatic degradation by gastrointestinal peptidases [1]. This enhanced stability resulted in a longer duration of detection in the blood of experimental animals compared to the ester derivatives noopept and dilept, which underwent intensive metabolism [1].
| Evidence Dimension | Metabolic Stability (Resistance to Peptidases) |
|---|---|
| Target Compound Data | GB-115 (amide derivative of Pro-Trp) was more resistant to enzymatic effects of peptidases and detected for a longer period in blood. |
| Comparator Or Baseline | Noopept (ester derivative) and Dilept (ester derivative) underwent intensive metabolism. |
| Quantified Difference | Qualitative: 'more resistant' and 'longer period'. |
| Conditions | In vivo study in rats after a single oral administration. |
Why This Matters
This data supports the selection of Pro-Trp or its amide derivatives for applications requiring enhanced metabolic stability and prolonged in vivo half-life compared to ester-based peptide analogs.
- [1] Boyko, S. S., Zherdev, V. P., Shevchenko, R. V., & Gribakina, O. G. (2019). Comparative Analysis of Experimental Pharmacokinetics of New Neurotropic Peptides. Biomedical Chemistry: Research and Methods, 2(1), e00092. View Source
